molecular formula C9H17N3O4S B1583208 Methionylasparagine CAS No. 36261-61-7

Methionylasparagine

Cat. No.: B1583208
CAS No.: 36261-61-7
M. Wt: 263.32 g/mol
InChI Key: JMEWFDUAFKVAAT-UHFFFAOYSA-N
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Description

Methionylasparagine is a dipeptide composed of the amino acids methionine and asparagine. It is a small molecule with the chemical formula C9H17N3O4S and a molecular weight of 263.31 g/mol

Mechanism of Action

Target of Action

Methionylasparagine is a dipeptide composed of methionine and asparagine It’s known that methionine and asparagine, the constituents of this compound, play crucial roles in various biological processes .

Mode of Action

Methionine is involved in protein synthesis and the formation of S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular methylation reactions . Asparagine, on the other hand, is known to be involved in protein synthesis and can be converted to aspartic acid .

Biochemical Pathways

This compound, being a dipeptide, is likely involved in protein synthesis and metabolism. Methionine, one of its constituents, is part of the methionine cycle, also known as the one-carbon metabolism pathway. This pathway is involved in the synthesis and recycling of methionine and its derivative, S-adenosylmethionine (SAM) . Asparagine metabolism in cells mainly refers to the synthesis of asparagine to meet the needs of growth .

Pharmacokinetics

The pharmacokinetics of peptides generally involve absorption in the gastrointestinal tract, distribution throughout the body, metabolism primarily in the liver, and excretion via the kidneys .

Result of Action

Methionine is involved in many body functions, including protein synthesis and the formation of SAM, which serves as a methyl group donor for various methylation reactions . Asparagine is involved in protein synthesis and can be converted to aspartic acid .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action and stability of peptides .

Chemical Reactions Analysis

Types of Reactions: Methionylasparagine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides and sulfones.

    Reduction: The carbonyl groups in the asparagine residue can be reduced to form alcohols.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Reduction: Hydroxyl derivatives of asparagine.

    Substitution: Alkylated or acylated derivatives of this compound.

Comparison with Similar Compounds

Uniqueness: Methionylasparagine is unique due to the presence of both methionine and asparagine residues, which confer distinct chemical and biological properties. The combination of these amino acids allows for specific interactions and reactions that are not observed in other dipeptides .

Properties

IUPAC Name

4-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4S/c1-17-3-2-5(10)8(14)12-6(9(15)16)4-7(11)13/h5-6H,2-4,10H2,1H3,(H2,11,13)(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEWFDUAFKVAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00318733
Record name Methionylasparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methionyl-Asparagine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028968
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

36261-61-7
Record name NSC334376
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methionylasparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying isomerism in peptides like methionylasparagine?

A1: Isomerism plays a crucial role in determining the biological activity and physicochemical properties of peptides. [] In the case of this compound, two isomers exist: L-methionylasparagine and L-asparagylmethionine. These isomers, while chemically similar, can exhibit different binding affinities to target molecules, influencing their overall biological effects. The research paper you provided focuses on understanding how this isomerism, along with side chain mutations, affects the binding energy and NMR/NQR tensors of these two isomers. This information can be valuable for designing peptide-based drugs with improved selectivity and efficacy.

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